molecular formula C5H14ClN5O B605351 Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride CAS No. 192511-71-0

Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride

Cat. No.: B605351
CAS No.: 192511-71-0
M. Wt: 195.65 g/mol
InChI Key: CMCWIHQJEQYHPX-UHFFFAOYSA-N
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Description

ALT 946, also known as N-(2-acetamidoethyl)hydrazinecarboximidamide hydrochloride, is a potent inhibitor of advanced glycation end products (AGEs). AGEs are harmful compounds formed when proteins or fats combine with sugars in the bloodstream. ALT 946 has been studied for its potential therapeutic effects, particularly in the context of diabetic complications such as nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: ALT 946 can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with acetamidoethyl compounds. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of ALT 946 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to achieve the required quality standards for research and therapeutic use .

Chemical Reactions Analysis

Types of Reactions: ALT 946 primarily undergoes reactions related to its role as an inhibitor of advanced glycation end products. These reactions include:

Common Reagents and Conditions: The reactions involving ALT 946 often require specific reagents such as hydrazine derivatives and acetamidoethyl compounds. The conditions for these reactions typically include controlled temperatures and pH levels to ensure optimal activity .

Major Products Formed: The primary product formed from reactions involving ALT 946 is the inhibition of AGE formation, which can lead to reduced protein cross-linking and improved cellular function .

Mechanism of Action

ALT 946 exerts its effects by inhibiting the formation of advanced glycation end products. It achieves this by interfering with the chemical reactions that lead to AGE formation, thereby preventing the cross-linking of proteins. This inhibition helps to reduce the accumulation of AGEs in tissues, which is associated with improved cellular function and reduced damage in conditions such as diabetic nephropathy .

Properties

CAS No.

192511-71-0

Molecular Formula

C5H14ClN5O

Molecular Weight

195.65 g/mol

IUPAC Name

N-[2-[(2-aminohydrazinyl)methylideneamino]ethyl]acetamide;hydrochloride

InChI

InChI=1S/C5H13N5O.ClH/c1-5(11)8-3-2-7-4-9-10-6;/h4,10H,2-3,6H2,1H3,(H,7,9)(H,8,11);1H

InChI Key

CMCWIHQJEQYHPX-UHFFFAOYSA-N

SMILES

CC(=O)NCCN/C=N/NN.Cl

Canonical SMILES

CC(=O)NCCN=CNNN.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALT-946 HCl, ALT946 HCl, ALT 946 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
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Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
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Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
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Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
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Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
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Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride

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